molecular formula C21H27NO B12692822 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- CAS No. 95289-28-4

4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl-

Cat. No.: B12692822
CAS No.: 95289-28-4
M. Wt: 309.4 g/mol
InChI Key: RDLMKOCVDWSMAB-UHFFFAOYSA-N
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Description

4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- is a chemical compound that belongs to the class of piperidinol derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The structure of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- consists of a piperidinol ring substituted with an o-ethylphenyl group and a phenethyl group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- typically involves the reaction of piperidinol with o-ethylphenyl and phenethyl reagents under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring consistent product quality and yield. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, helps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base catalyst.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxypiperidine
  • 3-Hydroxypiperidine
  • 4-Methyl-4-hydroxypiperidine
  • 3-Acetoxypiperidine
  • 4-Acetoxypiperidine
  • 4-Propionoxypiperidine

Uniqueness

Compared to similar compounds, 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

95289-28-4

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

4-(2-ethylphenyl)-1-(2-phenylethyl)piperidin-4-ol

InChI

InChI=1S/C21H27NO/c1-2-19-10-6-7-11-20(19)21(23)13-16-22(17-14-21)15-12-18-8-4-3-5-9-18/h3-11,23H,2,12-17H2,1H3

InChI Key

RDLMKOCVDWSMAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2(CCN(CC2)CCC3=CC=CC=C3)O

Origin of Product

United States

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